N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with significant interest in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique structure, which integrates a benzoxazepine ring fused with pyrazole carboxamide. The presence of the chloro substituent and oxo group further contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the formation of the benzo[f][1,4]oxazepine core through cyclization reactions involving substituted benzoic acid derivatives. Subsequent steps include chlorination, reduction, and the introduction of the pyrazole ring via condensation reactions. Precise control of reaction conditions such as temperature, pH, and solvent choice is crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may leverage catalytic processes and high-throughput techniques to optimize yield and cost-efficiency. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to streamline the production process. The use of advanced purification methods, such as column chromatography and recrystallization, ensures the compound meets the required purity standards for research and application.
Chemical Reactions Analysis
Types of Reactions: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:Oxidation: : Reagents like potassium permanganate or hydrogen peroxide can oxidize specific functional groups within the molecule.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride may be used to reduce oxo groups to hydroxyl groups.
Substitution: : Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide in acetone (Finkelstein reaction).
Major Products: Major products from these reactions often include modified versions of the original compound, such as hydroxylated or halogenated derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is explored for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in synthetic chemistry.
Biology: In biological research, derivatives of this compound are studied for their potential biochemical interactions and effects on cellular pathways. Its structure may allow for binding with specific enzymes or receptors, influencing biological processes.
Medicine: Pharmacologically, the compound is investigated for potential therapeutic applications. Research may focus on its efficacy in targeting certain diseases, its pharmacokinetics, and potential side effects.
Industry: In industrial applications, it can serve as an intermediate in the synthesis of other compounds or as a specialized reagent in chemical processes.
Mechanism of Action
The mechanism of action for this compound largely depends on its interaction with molecular targets such as enzymes or receptors. The presence of the pyrazole and oxazepine rings suggests potential for binding with high specificity to biological targets, potentially inhibiting or modulating their activity. Pathways involved could range from metabolic enzyme inhibition to modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Unique Aspects: Compared to similar compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide stands out due to its fused ring structure and chloro substituent, which can significantly impact its chemical behavior and biological activity.
Similar Compounds: Similar compounds might include those with related benzo[f][1,4]oxazepine or pyrazole structures, such as other benzo[f][1,4]oxazepine derivatives or substituted pyrazoles
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-11-1-2-13-10(7-11)8-20(14(21)9-23-13)6-5-17-15(22)12-3-4-18-19-12/h1-4,7H,5-6,8-9H2,(H,17,22)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSKJIXHQJUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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